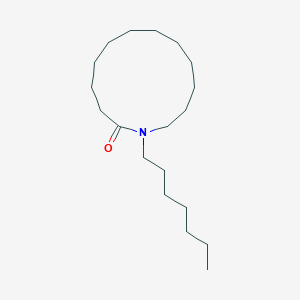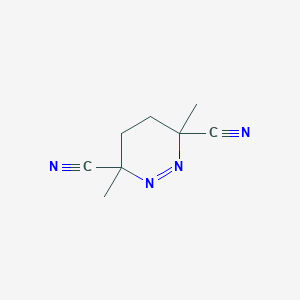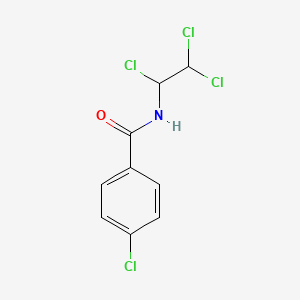
Bis(4-nitrobenzyl) succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-nitrobenzyl) succinate is an organic compound that features two 4-nitrobenzyl groups attached to a succinate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-nitrobenzyl) succinate typically involves the reaction of succinic acid with 4-nitrobenzyl alcohol in the presence of a dehydrating agent. One common method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the esterification reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of esterification and the use of coupling agents like DCC can be scaled up for industrial applications. The choice of solvent, temperature, and reaction time would be optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-nitrobenzyl) succinate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl groups can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: The reduction of nitro groups yields bis(4-aminobenzyl) succinate.
Substitution: Depending on the nucleophile used, various substituted benzyl succinates can be formed.
Wissenschaftliche Forschungsanwendungen
Bis(4-nitrobenzyl) succinate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving nitroreductases.
Industry: Used in the production of polymers and other materials where controlled release of functional groups is required
Wirkmechanismus
The mechanism of action of bis(4-nitrobenzyl) succinate involves the cleavage of the nitrobenzyl groups under specific conditions, such as enzymatic reduction. The nitro groups are reduced to amino groups, which can then participate in further chemical reactions. This property makes it useful in controlled release applications where the release of active compounds is triggered by specific stimuli .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-nitrophenyl) carbonate: Similar in structure but with carbonate instead of succinate.
4-Nitrobenzyl alcohol: A simpler compound with only one nitrobenzyl group.
Uniqueness
Bis(4-nitrobenzyl) succinate is unique due to its dual nitrobenzyl groups attached to a succinate backbone, providing multiple reactive sites for chemical modifications. This makes it more versatile compared to simpler compounds like 4-nitrobenzyl alcohol .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for multiple chemical modifications, making it valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
58265-86-4 |
|---|---|
Molekularformel |
C18H16N2O8 |
Molekulargewicht |
388.3 g/mol |
IUPAC-Name |
bis[(4-nitrophenyl)methyl] butanedioate |
InChI |
InChI=1S/C18H16N2O8/c21-17(27-11-13-1-5-15(6-2-13)19(23)24)9-10-18(22)28-12-14-3-7-16(8-4-14)20(25)26/h1-8H,9-12H2 |
InChI-Schlüssel |
CTSIAVDIJRBHQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1COC(=O)CCC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Phenol, 4-[(2S)-2-amino-2-(1H-benzimidazol-2-yl)ethyl]-](/img/structure/B14612375.png)


![6-[Bis(carboxymethyl)amino]hexanoic acid](/img/structure/B14612387.png)


![2-[1-(Naphthalen-1-yl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14612414.png)

![1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy-](/img/structure/B14612427.png)
![2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B14612435.png)


